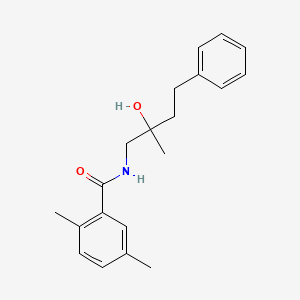
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives often involves reactions with benzoyl chloride or benzoic acid with various amines or alcohols. For instance, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . This suggests that a similar approach could be used for synthesizing the compound , possibly by using an appropriate hydroxyalkylamine with a suitably substituted benzoyl chloride or benzoic acid.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which can be further substituted with various groups. X-ray diffraction methods have been used to determine the structure of these compounds, revealing that they are not always planar and can be divided into different planar regions . This information is crucial for understanding the three-dimensional conformation of the compound and its potential interactions in biological systems.
Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of chemical reactions. For example, N-allylbenzamide can participate in a hydroxyalkylation-initiated radical cyclization to form isoquinolinone derivatives . N,N-dimethylbenzamide diethylmercaptole can react with active methylene compounds, amines, and heavy metal salts to form various heterocyclic compounds and dehydrated products . These studies demonstrate the reactivity of the benzamide moiety and its potential for forming diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by the substituents on the benzene ring and the amide nitrogen. For instance, the stability of N-(hydroxymethyl) compounds is affected by substitution at the 4-position of the phenyl ring and on the nitrogen atom . Spectroscopic methods such as FT-IR, 1H, and 13C NMR are commonly used to characterize these compounds . Additionally, the antimicrobial activity of these compounds can be significant, as seen in the case of N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, which showed better activity against certain bacteria compared to standard drugs .
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Biochemical Pharmacology
Microsomal Demethylation of Benzamides : Research has explored the metabolism of N,N-dimethylbenzamides by rat liver microsomes, highlighting the formation of N-methylbenzamides and formaldehyde. This reaction proceeds through the formation of an intermediate N-hydroxymethyl-N-methylbenzamide, shedding light on the biochemical pathways involved in the metabolism of similar compounds (Constantino, Rosa, & Iley, 1992).
Pharmacological Potential and Chemical Analysis
HDAC Inhibitors for Cancer Therapy : A study on N-acylhydrazone derivatives designed from the structure of trichostatin A has revealed potent inhibition of histone deacetylase (HDAC) 6/8, suggesting the potential of similarly structured compounds in molecular therapies for cancer (Rodrigues et al., 2016).
Chemical Synthesis and Utility
Chemical Oxidation Studies : The oxidation behavior of benzamide derivatives has been investigated, revealing insights into the chemical reactivity and potential modifications of benzamide structures for various applications. This research could inform strategies for modifying compounds like N-(2-hydroxy-2-methyl-4-phenylbutyl)-2,5-dimethylbenzamide for specific uses (Adolphe-Pierre et al., 1998).
Anticonvulsant Activity and Drug Metabolism
Anticonvulsant Properties and Metabolic Insights : Studies on derivatives of benzamides have shown significant anticonvulsant activity, along with detailed analysis of their metabolism and pharmacokinetics in animal models. This research provides a foundation for understanding how structural variations in benzamide compounds can affect their biological activity and metabolism (Maurizis et al., 1997).
Biosensor Applications
Development of Biosensors : Research into modified electrodes for electrocatalytic determination of glutathione and piroxicam introduces the potential for benzamide derivatives to play a role in the development of biosensors and analytical techniques (Karimi-Maleh et al., 2014).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15-9-10-16(2)18(13-15)19(22)21-14-20(3,23)12-11-17-7-5-4-6-8-17/h4-10,13,23H,11-12,14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXDNRQIKFYRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C)(CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2517958.png)
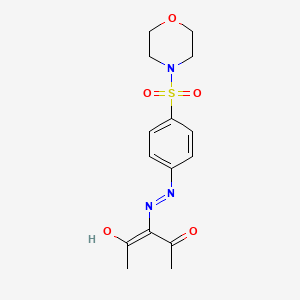
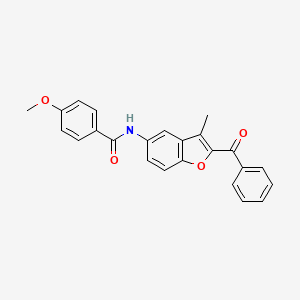
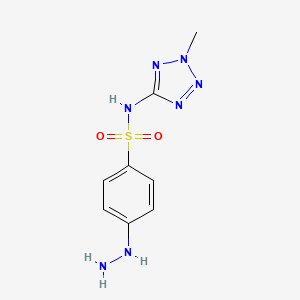
![2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2517965.png)
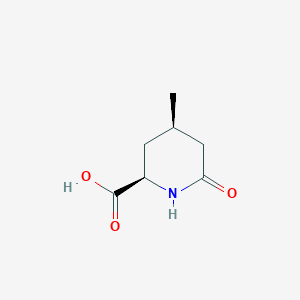

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)
![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)

![3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2517972.png)
![2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2517973.png)
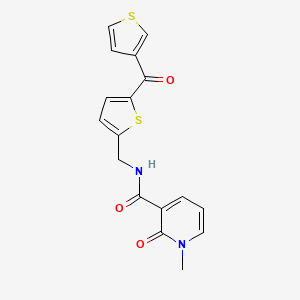
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2517980.png)